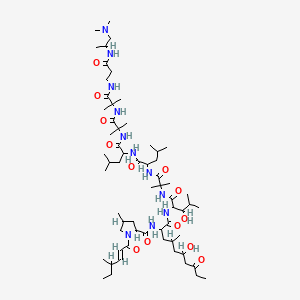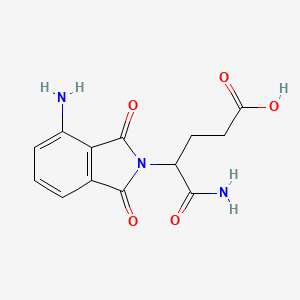![molecular formula C27H26O3 B1668758 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid CAS No. 125316-60-1](/img/structure/B1668758.png)
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid
Overview
Description
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid is an active pharmaceutical ingredient . It is an atypical synthetic retinoid and is widely used in dermatology as an effective agent for the treatment of acne .
Synthesis Analysis
The synthesis of this compound is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of adamantyl and hydroxyphenyl groups. The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Chemical Reactions Analysis
The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structural, biological, and stimulus-responsive properties . The adamantyl group provides a bulky, rigid structure, while the hydroxyphenyl group contributes to the compound’s reactivity .Scientific Research Applications
Application in Cancer Research
- Scientific Field : Cancer Research
- Summary of the Application : The compound is reported to have anticancer activity in vivo. It induces cell cycle arrest and apoptosis in cancer cell lines that are refractory to standard retinoids .
- Methods of Application or Experimental Procedures : The compound is applied to various cancer cell lines. Its effects on cell cycle arrest and apoptosis are then observed .
- Results or Outcomes : The compound has been found to induce cell cycle arrest and apoptosis in cancer cell lines. This suggests a retinoid-independent mechanism of action for the compound .
Application in Apoptosis Induction
- Scientific Field : Molecular Biology
- Summary of the Application : The compound and its analogues are known to induce apoptosis in malignant cells both in vitro and in vivo .
- Methods of Application or Experimental Procedures : The compound and its analogues are applied to malignant cells. Their effects on apoptosis are then observed .
- Results or Outcomes : The compound and its analogues have been found to induce apoptosis in malignant cells. Numerous mechanisms have been proposed for how these compounds exert this effect .
Application in Retinoid Receptor Research
- Scientific Field : Molecular Biology
- Summary of the Application : The compound and its analogues are known to bind specifically to the orphan nuclear receptor small heterodimer partner (SHP; NR0B2). This binding promotes interaction of the receptor with a corepressor complex that minimally contains Sin3A, N-CoR, histone deacetylase 4, and HSP90 .
- Methods of Application or Experimental Procedures : The compound and its analogues are applied to cells expressing the SHP receptor. Their effects on the interaction of the receptor with the corepressor complex are then observed .
- Results or Outcomes : The compound and its analogues have been found to promote the interaction of the SHP receptor with the corepressor complex. This interaction is essential for the ability of the compound and its analogues to induce apoptosis .
Application in Cell Cycle Arrest Research
- Scientific Field : Cell Biology
- Summary of the Application : An antagonist analogue of the compound is known to effectively block the compound-induced apoptosis but not cell-cycle arrest .
- Methods of Application or Experimental Procedures : The antagonist analogue of the compound is applied to cells. Its effects on cell cycle arrest and apoptosis are then observed .
- Results or Outcomes : The antagonist analogue of the compound has been found to block the compound-induced apoptosis but not cell-cycle arrest .
Application in Retinoid Receptor Research
- Scientific Field : Molecular Biology
- Summary of the Application : The compound and its analogues are known to bind specifically to the orphan nuclear receptor small heterodimer partner (SHP; NR0B2). This binding promotes interaction of the receptor with a corepressor complex that minimally contains Sin3A, N-CoR, histone deacetylase 4, and HSP90 .
- Methods of Application or Experimental Procedures : The compound and its analogues are applied to cells expressing the SHP receptor. Their effects on the interaction of the receptor with the corepressor complex are then observed .
- Results or Outcomes : The compound and its analogues have been found to promote the interaction of the SHP receptor with the corepressor complex. This interaction is essential for the ability of the compound and its analogues to induce apoptosis .
Application in Cell Cycle Arrest Research
- Scientific Field : Cell Biology
- Summary of the Application : An antagonist analogue of the compound is known to effectively block the compound-induced apoptosis but not cell-cycle arrest .
- Methods of Application or Experimental Procedures : The antagonist analogue of the compound is applied to cells. Its effects on cell cycle arrest and apoptosis are then observed .
- Results or Outcomes : The antagonist analogue of the compound has been found to block the compound-induced apoptosis but not cell-cycle arrest .
Future Directions
The future directions of research on this compound could involve further exploration of its synthesis, reactivity, and applications. Given its unique properties and potential applications, it is likely that this compound will continue to be a subject of interest in the fields of medicinal chemistry, catalyst development, and nanomaterials .
properties
IUPAC Name |
6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGIHZJOIQSHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154737 | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid | |
CAS RN |
125316-60-1 | |
| Record name | AHPN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CD 437 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cd 437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
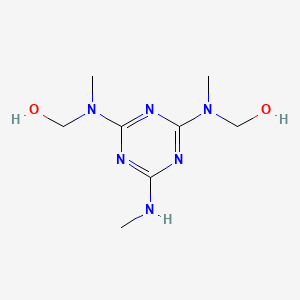
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
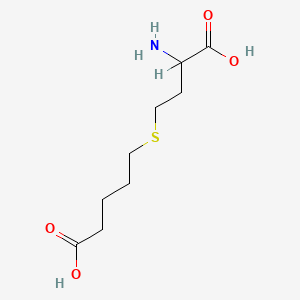
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)
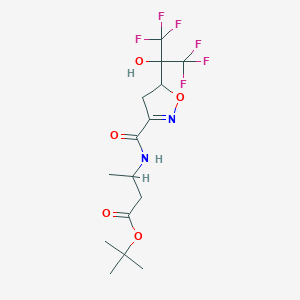
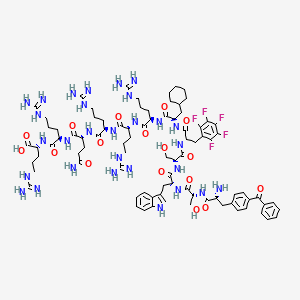
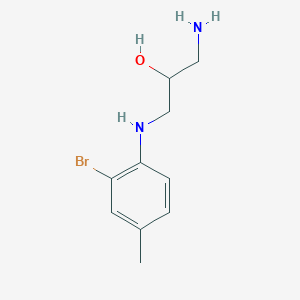
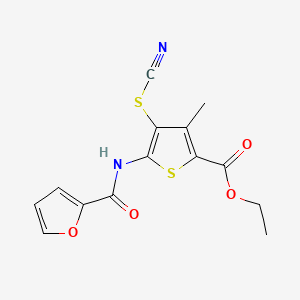
![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
